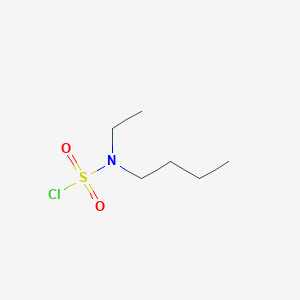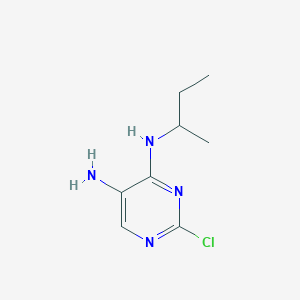
7-(furan-2-yl)-N-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide est un composé organique complexe qui présente un cycle furanne, un noyau quinoléine et un groupe carboxamide.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une approche courante consiste à cycliser des précurseurs appropriés en milieu acide ou basique, puis à modifier les groupes fonctionnels pour introduire les fragments furanne et carboxamide. Les conditions réactionnelles spécifiques, telles que la température, le solvant et les catalyseurs, sont optimisées pour obtenir des rendements et une pureté élevés.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse évolutives qui garantissent la rentabilité et la durabilité environnementale. Des techniques telles que la synthèse en flux continu et les principes de la chimie verte sont souvent utilisées pour minimiser les déchets et la consommation d'énergie.
Analyse Des Réactions Chimiques
Types de réactions
N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide peut subir diverses réactions chimiques, notamment :
Oxydation : Le cycle furanne peut être oxydé pour former des furanones ou d'autres dérivés oxygénés.
Réduction : Le noyau quinoléine peut être réduit en dérivés tétrahydroquinoléine.
Substitution : Des réactions de substitution électrophile ou nucléophile peuvent se produire sur les cycles aromatiques.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs tels que les halogènes (Cl2, Br2) et les nucléophiles (NH3, OH-) sont utilisés dans des conditions contrôlées.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation du cycle furanne peut produire des furanones, tandis que la réduction du noyau quinoléine peut produire des dérivés tétrahydroquinoléine.
Applications de la recherche scientifique
Chimie
En chimie organique, N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide est utilisé comme bloc de construction pour la synthèse de molécules plus complexes. Sa structure unique permet des modifications chimiques diverses, ce qui le rend précieux dans le développement de nouvelles méthodologies de synthèse.
Biologie et médecine
Ce composé a des applications potentielles en chimie médicinale en raison de sa similitude structurale avec des molécules bioactives. Il peut servir de composé principal pour le développement de nouveaux médicaments ciblant des voies biologiques spécifiques. La recherche se poursuit pour explorer son efficacité et sa sécurité dans divers domaines thérapeutiques.
Industrie
Dans le secteur industriel, ce composé peut être utilisé dans la production de matériaux avancés, tels que les polymères et les revêtements. Ses propriétés chimiques le rendent adapté aux applications nécessitant une grande stabilité et des caractéristiques fonctionnelles spécifiques.
Mécanisme d'action
Le mécanisme d'action de N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide implique des interactions avec des cibles moléculaires telles que les enzymes et les récepteurs. Les fragments furanne et quinoléine peuvent se lier aux sites actifs, modulant l'activité de ces cibles. Les voies impliquées dans son mécanisme d'action comprennent la transduction du signal, l'expression génique et la régulation métabolique.
Applications De Recherche Scientifique
Chemistry
In organic chemistry, 7-(furan-2-yl)-N-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new synthetic methodologies.
Biology and Medicine
This compound has potential applications in medicinal chemistry due to its structural similarity to bioactive molecules. It may serve as a lead compound for the development of new drugs targeting specific biological pathways. Research is ongoing to explore its efficacy and safety in various therapeutic areas.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring high stability and specific functional characteristics.
Mécanisme D'action
The mechanism of action of 7-(furan-2-yl)-N-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide involves interactions with molecular targets such as enzymes and receptors. The furan and quinoline moieties may bind to active sites, modulating the activity of these targets. Pathways involved in its mechanism of action include signal transduction, gene expression, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Composés similaires
- N-(4-chlorophényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
- N-(4-méthoxyphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide
Unicité
Comparé à des composés similaires, N-(4-méthylphényl)-7-(furan-2-yl)-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide présente des propriétés chimiques uniques en raison de la présence du groupe méthyle sur le cycle phényle. Cette caractéristique structurale peut influencer sa réactivité, son affinité de liaison et son activité biologique globale, ce qui en fait un composé distinct et précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H20N2O4 |
|---|---|
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
7-(furan-2-yl)-N-(4-methylphenyl)-2,5-dioxo-1,3,4,6,7,8-hexahydroquinoline-4-carboxamide |
InChI |
InChI=1S/C21H20N2O4/c1-12-4-6-14(7-5-12)22-21(26)15-11-19(25)23-16-9-13(10-17(24)20(15)16)18-3-2-8-27-18/h2-8,13,15H,9-11H2,1H3,(H,22,26)(H,23,25) |
Clé InChI |
ZGAHLNIDBUQCQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)NC(=O)C2CC(=O)NC3=C2C(=O)CC(C3)C4=CC=CO4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethyl]-, phenylmethyl ester](/img/structure/B12122554.png)

![1-(Pyrrolidin-1-yl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]propan-1-one](/img/structure/B12122566.png)






![(3,5-Dimethylphenyl)[(4-chloro-2,5-dimethylphenyl)sulfonyl]amine](/img/structure/B12122614.png)

![2,4-dichloro-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B12122630.png)
![(5Z)-2-{[4-chloro-2-(trifluoromethyl)phenyl]amino}-5-[4-(octyloxy)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B12122631.png)
![9-Methyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B12122632.png)
